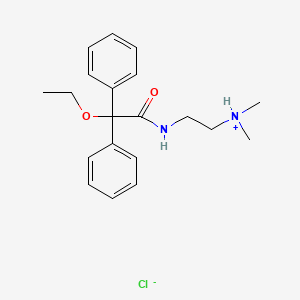

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride

Description

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride (molecular formula: C₂₀H₂₆ClN₂O₂) is a synthetic compound characterized by a diphenylacetamide core substituted with an ethoxy group and a dimethylaminoethyl side chain. Its structural features include:

- Ethoxy group: Enhances lipophilicity and metabolic stability compared to hydroxyl or unsubstituted analogs.

- Predicted collision cross-section (CCS) values for its adducts, such as 181.5 Ų for [M+H]⁺, suggest moderate ion mobility characteristics .

Properties

CAS No. |

18774-63-5 |

|---|---|

Molecular Formula |

C20H27ClN2O2 |

Molecular Weight |

362.9 g/mol |

IUPAC Name |

2-[(2-ethoxy-2,2-diphenylacetyl)amino]ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C20H26N2O2.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(23)21-15-16-22(2)3;/h5-14H,4,15-16H2,1-3H3,(H,21,23);1H |

InChI Key |

NSNAOWRGMCASGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of this compound is a multi-step process involving:

- Alkylation of benzilic acid or potassium benzilate with dimethylaminoethyl chloride hydrochloride

- Formation of benzilic acid esters

- Chlorination steps to activate intermediates

- Final conversion to the hydrochloride salt under controlled acidic conditions

The process is optimized to yield pharmaceutical-grade product with minimal impurities and high reproducibility.

Stepwise Synthetic Route

Industrial and Ecological Considerations

- Use of aprotic, apolar solvents (toluene, xylene) is preferred to avoid side reactions and yellowing impurities.

- Avoidance of inorganic bases prevents formation of foaming azeotropes and by-products.

- Activated carbon treatment and choice of solvent critical for odorless, low-ash final product.

- Reuse of solvents and amine-containing reaction media is possible after gas chromatographic analysis, improving ecological footprint and process economy.

Reaction Mechanisms and Analysis

- Alkylation: Nucleophilic substitution where benzilic acid or potassium benzilate reacts with dimethylaminoethyl chloride hydrochloride to form the ester intermediate.

- Ester Hydrochloride Formation: Protonation and stabilization of the ester via HCl in alcoholic media, facilitating subsequent chlorination.

- Chlorination: Thionyl chloride converts the hydroxy group to a chloro group, activating the molecule for etherification.

- Etherification: Nucleophilic substitution of the chloro group by 2-ethylbutanol forms the ethoxy derivative, completing the synthesis.

- Salt Formation: The hydrochloride salt enhances stability and solubility, critical for pharmaceutical formulations.

Summary Table of Key Reaction Parameters

| Parameter | Optimal Range/Value | Impact on Process |

|---|---|---|

| Dimethylaminoethyl chloride hydrochloride equivalents | 1.1–1.5 (preferably 1.3) | Ensures complete alkylation without excess reagent waste |

| Reaction temperature (alkylation) | 140–145 °C | Balances reaction rate and minimizes yellowing impurities |

| Solvent choice | Toluene, xylene (apolar, aprotic) | Prevents side reactions and facilitates product isolation |

| Chlorination temperature | 90–95 °C | Achieves quantitative conversion in short time |

| Thionyl chloride equivalents | 1.5–2.0 (preferably 1.7) | Ensures full chlorination of ester intermediate |

| Etherification reflux time | 10–12 hours | Completes substitution to ethoxy derivative |

| Final vacuum concentration temperature | 120–130 °C | Removes solvents efficiently without decomposing product |

Research Results and Quality Control

- Thin-layer chromatography (TLC) confirms >97% conversion at each step with minimal residual starting materials (1–3% benzilic acid, 1–2% benzophenone impurities).

- Melting point of final product: 177–183 °C, consistent with pharmaceutical-grade material.

- Gas chromatography used to monitor residual amine content in solvents for recycling.

- Final product meets medicinal book quality standards for purity, ash content, and odorlessness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted amides.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride is a chemical compound with the molecular formula . It has a PubChem CID of 47075 . The compound is also known as Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride .

Scientific Research Applications

The compound N-(2-(Dimethylamino)ethyl)-2-ethoxy-N-methyl-2,2-diphenylacetamide hydrochloride, and related compounds, have potential applications as analgesics .

Analgesic Properties:

- N-(Z-dirnethylaminoethyl)-2-ethoxy-N-methyl-2,Z-diphenylacetamide hydrochloride can be administered perorally or intramuscularly for pain alleviation, similar to meperidine hydrochloride .

- The analgesic activity is surprising because closely related 2-hydroxy derivatives like N-(Z-dimethylaminoethyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride have virtually no analgesic activity .

Synthesis and Production:

- Example 5 details the preparation of N (2 dimethylaminopropyl) 2 ethoxy N methyl- 2,2-diphenylacetamide sulfate .

- (a) Preparation of N (2 dimethylaminopropyl)- 2-ethoxy-N-methyl-Z,2-diphenylacetamide. React u-chlorodiphenylacetyl chloride in benzene with N-methyl-Z-dimethylaminopropylamine, then distill .

- (b) Preparation of N (2 dimethylaminopropyl)-2- eth0xy-N-methyl-2,2-a'iphenylaceta mide sulfate. Treat a solution of the base obtained in section (a) in absolute alcohol with sulfuric acid .

- Example 7 describes N-allyl-N-(Z-dimethylaminoethyl) -2-ethoxy-2,2- diphenylacetamide hydrochloride .

Claims and Scope of Invention:

- The claims in the patent include compounds of the general formula where R is a lower alkyl radical (less than four carbon atoms), is lower alkyl or alkenyl, Y is a lower alkylene radical separating nitrogen atoms by at least two carbon atoms, and NB is selected from dimethylamino, piperidino, pyrrolidino, morpholino, and N-methylpiperazino .

- Pharmacologically acceptable acid-addition salts are also part of the claims .

- Specific compounds claimed include N [dimethylamino(lower alkyl)] 2 ethoxy-N- (lower alkyl)-2,2-diphenylacetamide and its acid-addition salts . N (2 dimethylaminoethyl) 2 ethoxy-N-methyl- 2,2-diphenylacetamide and its hydrochloride salt are explicitly mentioned .

Other Information:

- Molecular Formula:

- Molecular Weight: 340.5 g/mol

- IUPAC Name: N-[2-(dimethylamino)ethyl]-2-ethoxy-N-methyl-2,2-diphenylacetamide

- SMILES: CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)C

- InChI: InChI=1S/C21H28N2O2/c1-5-25-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(24)23(4)17-16-22(2)3/h6-15H,5,16-17H2,1-4H3

- InChIKey: MXJLALSFNPASLT-UHFFFAOYSA-N

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target molecules, while the ethoxy group may enhance its solubility and bioavailability. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Aminoalkyl Side Chains

Key Observations :

Heterocyclic and Aromatic Modifications

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl ()

- Molecular Formula : C₁₅H₂₀ClN₃O₂

- Key Features: Hydroxyquinoline core with dimethylaminopropyl chain.

- Comparison: The quinoline moiety enables aromatic stacking interactions absent in the diphenylacetamide structure. This compound’s lower molecular weight (309.79 g/mol) may enhance diffusion rates .

N-[2-(Dimethylamino)ethyl]-2-hydroxy-N,2-diphenyl-2-thiophen-2-ylacetamide HCl ()

Pharmacologically Relevant Analogs

Ranitidine HCl ()

- Molecular Formula : C₁₃H₂₂N₄O₃S·HCl

- Key Features : Furanyl-methylthioethylnitroethenediamine structure.

- Comparison: While structurally distinct, ranitidine shares a dimethylaminomethyl group, highlighting the role of tertiary amines in enhancing solubility and receptor interactions (e.g., H₂ antagonism) .

Research Findings and Implications

Physicochemical Properties

Pharmacokinetic Considerations

- Aromatic Interactions: Diphenyl and thiophene moieties () may enhance binding to aromatic-rich biological targets (e.g., enzymes, receptors) compared to non-aromatic analogs.

Biological Activity

N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of analgesics and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

- Molecular Formula : C20H26N2O

- Molecular Weight : 326.4 g/mol

- CAS Number : 47075

Synthesis

The synthesis of this compound involves several steps, typically starting from chlorodiphenylacetyl chloride and dimethylaminoethyl derivatives. The compound can be prepared through methods that include refluxing with solvents like benzene and alcohols, followed by crystallization to obtain the hydrochloride salt .

Analgesic Properties

Research indicates that this compound exhibits notable analgesic properties. It is reported to be effective in alleviating pain similar to meperidine hydrochloride, suggesting its potential use in pain management therapies .

Antiamoebic Activity

In a related study focusing on compounds with dimethylaminoethoxy groups, it was found that certain derivatives demonstrated promising antiamoebic activity against Entamoeba histolytica. This suggests that the structural features of this compound may confer similar biological effects .

Case Studies and Research Findings

- Pharmacological Evaluation : In a study assessing various derivatives of dimethylamino compounds, several showed enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structures exhibited better cell viability profiles on lung cancer cell lines (A549), indicating potential anticancer properties .

- Cytotoxicity Studies : The cytotoxicity profile of this compound has been evaluated using MTT assays. These studies suggest that while some derivatives are cytotoxic to cancer cells, the specific compound's activity remains to be fully elucidated .

- Comparative Analysis : A comparative analysis of N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide with other analgesics shows that it may offer advantages in terms of potency and side effect profiles. This warrants further investigation into its mechanisms and therapeutic applications.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(Dimethylamino)ethyl)-2-ethoxy-2,2-diphenylacetamide hydrochloride?

- Methodological Answer : Synthesis typically involves coupling 2-ethoxy-2,2-diphenylacetic acid with N-(2-(dimethylamino)ethyl)amine under reflux in aprotic solvents like dichloromethane or acetonitrile. Key parameters include maintaining temperatures between 50–70°C and using coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency. Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt. Purification via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, methanol/dichloromethane gradients) ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity.

- NMR : Confirm the presence of diphenyl (δ 7.2–7.5 ppm), ethoxy (δ 1.3–1.5 ppm for CH3, δ 3.4–3.6 ppm for OCH2), and dimethylamino (δ 2.2–2.4 ppm) groups.

- Mass Spectrometry : ESI-MS in positive mode to verify the molecular ion peak [M+H]+ matching the theoretical mass .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC over 72 hours. The dimethylamino group may protonate under acidic conditions, altering solubility, while the ethoxy group is susceptible to hydrolysis at extreme pH. Store lyophilized samples at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, endpoint measurements). Standardize assays using:

- Positive Controls : Reference compounds with well-characterized activity.

- Dose-Response Curves : Calculate EC50/IC50 values across multiple replicates.

- Orthogonal Assays : Confirm findings using complementary methods (e.g., fluorescence-based vs. colorimetric assays). Cross-reference with structural analogs (e.g., benzothiazole derivatives in ) to identify activity trends .

Q. What strategies enhance the selectivity of this compound for target proteins versus off-target interactions?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the diphenylacetamide core (e.g., introduce electron-withdrawing groups) or dimethylaminoethyl side chain (e.g., alkyl chain elongation).

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target vs. off-target proteins (e.g., kinases vs. GPCRs).

- Functional Group Masking : Temporarily protect reactive groups (e.g., dimethylamino) during synthesis to reduce nonspecific interactions .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (target <5), solubility (≥50 µM), and blood-brain barrier penetration.

- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s MetaSite. Prioritize derivatives resistant to N-demethylation or amide hydrolysis.

- Free-Energy Perturbation (FEP) : Calculate binding affinity changes for modified analogs .

Q. What experimental approaches validate the proposed mechanism of action in neuropharmacological studies?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-ligand competition) on neuronal membranes.

- Calcium Imaging : Monitor intracellular Ca²+ flux in primary neurons to assess ion channel modulation.

- Knockout Models : Use CRISPR/Cas9 to delete putative targets (e.g., NMDA receptors) and evaluate compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.